N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-20-11-5-4-10-19(20)22(26)24-17-13-12-16-7-6-14-25(21(16)15-17)29(27,28)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBSIISHCSCUAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide typically involves a multi-step process. One common method includes the N-sulfonylation of 1,2,3,4-tetrahydroquinoline with benzenesulfonyl chloride in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an environment-friendly one-pot tandem protocol involving 1,2-dichloroethane (DCE) . The resulting intermediate is then reacted with 2-fluorobenzoyl chloride to form the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential use as an anticancer and antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), both of which are involved in bacterial membrane synthesis . This inhibition disrupts the bacterial cell wall synthesis, leading to bacterial cell death.
Comparison with Similar Compounds
Substituent Variations at Position 1
The benzenesulfonyl group distinguishes this compound from analogues with alternative acyl or sulfonamide substituents:
- Compound 10a () : Features a tetrahydro-2H-pyran-4-carbonyl group at position 1. This bulkier substituent may reduce membrane permeability compared to the flat benzenesulfonyl group .
- Compound 7 (): 2,4-Difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide.
- N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide (): A para-fluoro substitution on the benzenesulfonyl group, which may alter steric interactions compared to the unsubstituted benzene ring in the target compound .
Table 1: Position 1 Substituent Comparison
Fluorine Substitution Patterns on Benzamide
The 2-fluorobenzamide group is critical for electronic and steric effects:
- Compound 8 (): 2-Chloro-6-fluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. Replacing fluorine with chlorine at position 2 reduces electronegativity but increases steric bulk (IC50 < 15 μM) .
- 4-Fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide (): A 4-fluoro substitution on the benzene ring, which may position the fluorine in a different spatial orientation, affecting receptor interactions .
Table 2: Fluorine Position Impact
| Compound | Fluorine Position | Activity (IC50/EC50) |
|---|---|---|
| Target Compound | 2-Fluoro (benzamide) | Not reported |
| Compound 7 | 2,4-Difluoro | <1 μM |
| Compound 8 | 2-Chloro-6-fluoro | <15 μM |
Core Structure Modifications
- 3-Fluoro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (): Replacing tetrahydroquinoline with tetrahydroisoquinoline introduces a fused benzene ring, altering conformational flexibility and binding pocket compatibility .
- SR1078 (): A morpholine-substituted tetrahydroquinoline derivative with RORα/γ inverse agonism (IC50 1–3 μM). The morpholine group enhances solubility but may reduce blood-brain barrier penetration .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-fluorobenzamide is a complex organic compound that belongs to the class of sulfonamides. This compound has garnered attention due to its unique chemical structure and potential applications in medicinal chemistry. The presence of both sulfonamide and tetrahydroquinoline moieties suggests a variety of biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The molecular formula for this compound is C23H24N2O3S. The structure features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a fluorobenzamide moiety. This configuration may influence its biological interactions and mechanisms of action.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group is known for its role in inhibiting bacterial enzymes, particularly those involved in folate synthesis. The tetrahydroquinoline ring may also engage in DNA intercalation or protein binding, affecting various cellular pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth through mechanisms similar to traditional sulfonamides.
- Anticancer Properties : Preliminary studies suggest that this compound may interfere with cancer cell proliferation by modulating enzyme activity involved in cell cycle regulation.
- Enzyme Inhibition : It can inhibit specific enzymes such as carbonic anhydrase isozymes, which play critical roles in physiological processes.
Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound. Below are summarized findings from various research efforts:
Case Studies
A notable case study examined the effects of this compound on specific bacterial strains. The study found that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This was attributed to its ability to mimic substrates for bacterial enzymes involved in folate synthesis.
Another investigation explored the anticancer properties of similar compounds within the tetrahydroquinoline class. Results indicated that these compounds could induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
